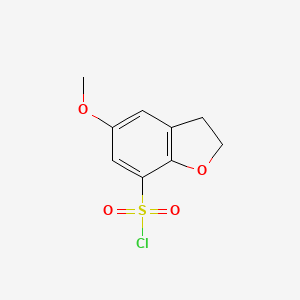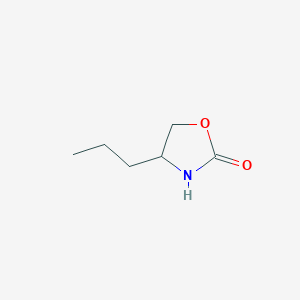
4-Propyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-2-oxazolidinone is a heterocyclic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The structure of this compound consists of a five-membered ring containing both nitrogen and oxygen atoms, with a propyl group attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-2-oxazolidinone typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method includes the cyclization of N-Boc-L-phenylglycinol under the action of a catalyst to form the oxazolidinone ring . Another approach involves the use of metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using readily available starting materials and catalysts. The process is designed to be efficient and cost-effective, with a focus on green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Propyl-2-oxazolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
4-Propyl-2-oxazolidinone has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Propyl-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antibiotic properties, oxazolidinones inhibit bacterial growth by interfering with protein synthesis. They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone with improved efficacy and tolerability compared to linezolid.
Sutezolid, Eperezolid, Radezolid: Other oxazolidinone derivatives with varying degrees of clinical success.
Uniqueness: 4-Propyl-2-oxazolidinone is unique due to its specific structural features and the presence of the propyl group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
16112-61-1 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
InChI Key |
AZXNSLLITCXHBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1COC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


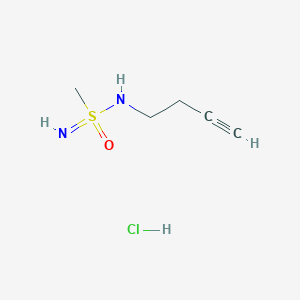
![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)
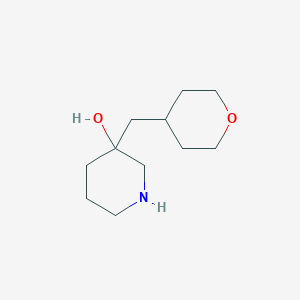


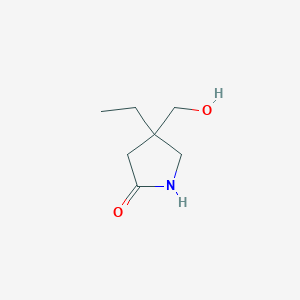


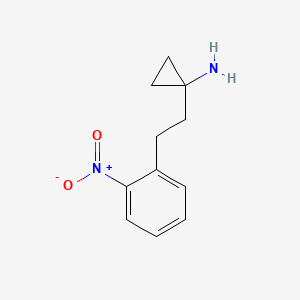
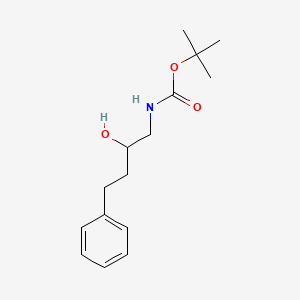
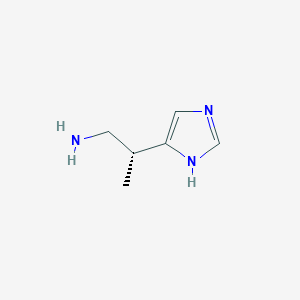

![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)
